molecular formula C11H14N6O2 B2757163 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid CAS No. 1435804-75-3

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid

Cat. No.: B2757163
CAS No.: 1435804-75-3
M. Wt: 262.273
InChI Key: QDULUDJYGADMGL-UHFFFAOYSA-N
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Description

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring fused with a purine moiety. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted purine-piperidine derivatives.

Scientific Research Applications

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Properties

IUPAC Name

1-(2-amino-7H-purin-6-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c12-11-15-8-7(13-5-14-8)9(16-11)17-3-1-6(2-4-17)10(18)19/h5-6H,1-4H2,(H,18,19)(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDULUDJYGADMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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